8H-indeno[1,2-d][1,3]thiazol-2-amine

Catalog No.
S732632
CAS No.
85787-95-7
M.F
C10H8N2S
M. Wt
188.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8H-indeno[1,2-d][1,3]thiazol-2-amine

CAS Number

85787-95-7

Product Name

8H-indeno[1,2-d][1,3]thiazol-2-amine

IUPAC Name

4H-indeno[1,2-d][1,3]thiazol-2-amine

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

InChI

InChI=1S/C10H8N2S/c11-10-12-9-7-4-2-1-3-6(7)5-8(9)13-10/h1-4H,5H2,(H2,11,12)

InChI Key

XXHWFLFMSNXBLK-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)N

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)N

SARS-CoV-2 3CL Protease Inhibitor

FBPase Inhibitor

Various Biological Activities

8H-indeno[1,2-d][1,3]thiazol-2-amine is a heterocyclic compound characterized by its unique bicyclic structure, which includes an indene moiety fused with a thiazole ring. The chemical formula for this compound is C10H8N2SC_{10}H_8N_2S, and it has a molecular weight of approximately 188.25 g/mol. The compound features a nitrogen atom in the thiazole ring and an amino group at the second position, which contributes to its biological activity and potential applications in medicinal chemistry.

The reactivity of 8H-indeno[1,2-d][1,3]thiazol-2-amine is notable in various chemical transformations. It can undergo nucleophilic substitution reactions due to the presence of the amino group. Additionally, it has been synthesized through reactions involving thiourea and various bromo derivatives of indanones, leading to the formation of various N-substituted derivatives that exhibit different biological activities .

Research indicates that 8H-indeno[1,2-d][1,3]thiazol-2-amine and its derivatives exhibit significant biological activities, particularly in anti-ulcer and anti-inflammatory properties. Studies have shown that certain derivatives demonstrate potent inhibitory effects on gastric acid secretion in animal models, making them potential candidates for treating gastric ulcers . The structure-activity relationship suggests that modifications to the amino group can enhance efficacy against ethanol-induced gastric ulcers .

The synthesis of 8H-indeno[1,2-d][1,3]thiazol-2-amine typically involves:

  • Reaction of Thiourea with Bromo Derivatives: This method utilizes bromo-indanones as starting materials reacting with thiourea to form the thiazole ring.
  • Formation of N-Substituted Derivatives: By varying the substituents on the thiourea or using different bromo compounds, a range of derivatives can be synthesized .

These methods highlight the versatility in modifying the compound for desired biological properties.

8H-indeno[1,2-d][1,3]thiazol-2-amine has potential applications in:

  • Pharmaceuticals: Particularly in developing drugs for gastrointestinal disorders due to its anti-ulcer activity.
  • Chemical Research: As a building block for synthesizing more complex heterocycles and studying structure-activity relationships in medicinal chemistry.

Interaction studies involving 8H-indeno[1,2-d][1,3]thiazol-2-amine focus on its binding affinity with biological targets relevant to its therapeutic effects. These studies often assess how modifications to the molecule influence its interaction with enzymes or receptors involved in gastric acid secretion and ulcer formation.

Several compounds share structural similarities with 8H-indeno[1,2-d][1,3]thiazol-2-amine. Here are some notable examples:

Compound NameStructure TypeKey Features
7-Amino-4-methylcoumarinCoumarin derivativeExhibits fluorescence; used in biological assays.
Thiazole derivativesThiazole ringBroad biological activity; used as pharmaceuticals.
Indole derivativesIndole ringKnown for diverse pharmacological properties.

Uniqueness: The distinct combination of indene and thiazole rings in 8H-indeno[1,2-d][1,3]thiazol-2-amine provides unique electronic properties and biological activities not typically found in other similar compounds. Its specific anti-ulcer activity further distinguishes it from other heterocycles.

XLogP3

2.3

Wikipedia

8H-Indeno[1,2-d][1,3]thiazol-2-amine

Dates

Modify: 2023-08-15

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